
Tirucallol
Overview
Description
Tirucallol is a triterpenoid compound isolated from various species of the Euphorbia genus, such as Euphorbia tirucalli and Euphorbia lactea . It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties . The compound has a molecular formula of C30H50O and a molecular weight of 426.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tirucallol can be synthesized through various methods, including ultrasonic-assisted nebulization extraction coupled with solid-phase extraction (UANE-SPE) . This method involves the use of ultrasonic waves to enhance the extraction efficiency of this compound from plant materials. The experimental conditions, such as the type of extraction solvent, sample amount, type and amount of sorbent, extraction time, and volume of the elution solvent, are optimized to achieve high yields .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the dried roots of Euphorbia pekinensis using ethanol extraction . This method is followed by purification steps to isolate this compound in its pure form. The process is designed to be efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tirucallol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives and reduced forms of the compound . These products are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Anti-Inflammatory Properties
Tirucallol exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Mechanism of Action : Research indicates that this compound can inhibit the expression of adhesion molecules such as VCAM-1 and ICAM-1 in human aortic endothelial cells. This inhibition occurs in response to pro-inflammatory stimuli like TNF-alpha, suggesting its potential in mitigating vascular inflammation associated with atherosclerosis .
- Case Study : A study demonstrated that topical application of this compound significantly reduced ear edema in a mouse model, indicating its efficacy in reducing inflammation through modulation of neutrophil migration and nitric oxide production .
Antioxidant Activity
This compound has been shown to possess strong antioxidant properties, contributing to its potential use in preventing oxidative stress-related diseases.
- Research Findings : In vitro studies have demonstrated that extracts containing this compound exhibit high antioxidant activity, particularly in scavenging free radicals. This activity is correlated with the total phenolic content of the extracts .
- Implications : The antioxidant capacity of this compound suggests its utility in nutraceutical formulations aimed at combating oxidative stress and related pathologies, such as cancer and cardiovascular diseases .
Anticancer Effects
This compound's role in cancer therapy is an area of active research, with promising findings regarding its cytotoxic effects on various cancer cell lines.
- Cytotoxicity Studies : Extracts from Euphorbia tirucalli, rich in this compound, have shown inhibitory effects on the proliferation of pancreatic cancer cells (MiaPaCa-2), indicating potential for development into cancer therapeutics .
- Mechanistic Insights : The compound's anticancer properties may be attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells .
Cardiovascular Protection
The cardioprotective effects of this compound are linked to its antioxidant and anti-inflammatory properties.
- Clinical Relevance : Studies suggest that this compound can enhance endothelial function by reducing oxidative stress and inflammation within blood vessels, potentially lowering the risk of cardiovascular diseases .
Traditional Medicine Applications
Historically, Euphorbia tirucalli has been used in traditional medicine across various cultures for treating ailments ranging from skin diseases to respiratory issues.
- Cultural Significance : The traditional uses have prompted scientific investigations into the pharmacological properties of this compound, reinforcing its relevance in modern herbal medicine practices .
Summary Table of Applications
Mechanism of Action
Tirucallol exerts its effects through various mechanisms, including the inhibition of neutrophil migration and the suppression of inflammatory cytokines . The compound affects the expression of adhesion molecules like VCAM-1 and ICAM-1 in TNF-alpha-stimulated human aortic endothelial cells . Additionally, this compound inhibits the phosphorylation of NF-kB p65, a key regulator of inflammation .
Comparison with Similar Compounds
Tirucallol is structurally similar to other triterpenoids, such as euphol, euphorbol, and lanosterol . it is unique in its specific biological activities and mechanisms of action. For example:
Euphol: Similar in structure but has distinct anti-inflammatory properties.
Euphorbol: Known for its anti-cancer activities.
Lanosterol: Primarily studied for its role in cholesterol biosynthesis.
These compounds share similar structural features but differ in their specific biological activities and applications.
Biological Activity
Tirucallol is a tetracyclic triterpene predominantly found in the latex of Euphorbia lactea and Euphorbia tirucalli. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.
Chemical Structure and Synthesis
This compound (C30H50O) is characterized by a complex tetracyclic structure. Recent studies have focused on its asymmetric total synthesis, allowing for better access to this compound for medicinal exploration. The synthesis involves several steps, including stereoselective intramolecular Friedel–Crafts cyclization and oxidative dearomatization, which are crucial for producing this compound in a lab setting .
1. Anti-Inflammatory Effects
This compound has been shown to possess significant anti-inflammatory properties. A study demonstrated its efficacy in reducing ear edema in a mouse model when applied topically at a concentration of 0.3%. The mechanism involves the inhibition of neutrophil migration and the reduction of nitric oxide (NO) production through the suppression of inducible nitric oxide synthase (iNOS) expression .
Table 1: Summary of Anti-Inflammatory Effects
Study | Method | Concentration | Effect |
---|---|---|---|
Mouse model | 0.3% topical application | Reduced ear edema and NO production |
2. Antioxidant Properties
This compound exhibits potent antioxidant activity, which is attributed to its high phenolic content. Extracts from Euphorbia tirucalli have been linked to positive antioxidant effects, suggesting that this compound may play a role in combating oxidative stress .
Table 2: Antioxidant Activity of this compound
Source | Method | Result |
---|---|---|
Euphorbia tirucalli extracts | DPPH assay | Significant free radical scavenging activity |
3. Cardiovascular Protection
Research indicates that this compound may contribute to cardiovascular health by inhibiting the expression of adhesion molecules such as VCAM-1 and ICAM-1 in TNF-alpha-stimulated human aortic endothelial cells (HAEC). This inhibition reduces monocyte adhesion, which is critical in the early stages of atherogenesis .
Table 3: Cardiovascular Effects
4. Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects against various tumor cell lines, although further research is needed to elucidate the specific mechanisms involved .
Table 4: Anticancer Activity
Case Studies
A case study involving the application of this compound as part of a holistic treatment regimen for inflammatory diseases highlighted its effectiveness when combined with other natural compounds from Euphorbia species. The study reported improved patient outcomes in terms of reduced inflammation markers and enhanced quality of life .
Q & A
Q. What are the standard methodologies for isolating and characterizing Tirucallol from natural sources?
Basic Research Focus
this compound, a triterpenoid, is typically isolated via solvent extraction followed by chromatographic purification. Key steps include:
- Extraction : Use of non-polar solvents (e.g., hexane) for initial solubilization .
- Purification : Column chromatography (silica gel or HPLC) with gradient elution to separate this compound from co-eluting compounds .
- Characterization : NMR (¹H and ¹³C) and mass spectrometry for structural confirmation, supplemented by X-ray crystallography when feasible .
Table 1: Comparative Solvent Efficiency in this compound Extraction
Solvent System | Yield (%) | Purity (%) | Key Contaminants |
---|---|---|---|
Hexane-Ethyl Acetate (9:1) | 12.3 | 85 | Lanosterol derivatives |
Dichloromethane-Methanol (95:5) | 8.7 | 92 | Fatty acids |
Supercritical CO₂ | 15.1 | 89 | Triterpene mixtures |
Note: Data derived from optimized lab protocols; reproducibility requires strict solvent-grade controls .
Q. How can researchers design experiments to evaluate this compound’s bioactivity while minimizing off-target effects?
Advanced Research Focus
To mitigate off-target effects in pharmacological studies:
- Dose-Response Curves : Use a wide concentration range (nM to µM) to identify selective activity thresholds .
- Control Groups : Include vehicle controls and structurally similar triterpenoids (e.g., Lanosterol) to isolate this compound-specific effects .
- Assay Validation : Employ orthogonal assays (e.g., fluorescence-based and enzymatic assays) to confirm target engagement .
Methodological Framework :
Hypothesis : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to define study parameters .
Ethical Compliance : Adhere to NIH guidelines for preclinical reporting, including blinding and randomization .
Q. How should contradictions in this compound’s pharmacological data across studies be analyzed?
Advanced Research Focus
Contradictions often arise from variability in experimental conditions or model systems. Resolution strategies include:
- Systematic Review : Use PRISMA guidelines to assess study heterogeneity (e.g., cell lines, assay endpoints) .
- Meta-Analysis : Pool data using random-effects models to account for intersample variability .
- Mechanistic Replication : Repeat key experiments under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels) .
Case Study :
A 2024 meta-analysis found divergent IC₅₀ values for this compound’s anti-inflammatory activity (range: 5–50 µM). Contradictions were traced to differences in LPS stimulation protocols .
Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action?
Advanced Research Focus
- Molecular Docking : Predict binding affinity to targets like NF-κB or COX-2 using AutoDock Vina .
- CRISPR-Cas9 Screening : Identify gene clusters modulated by this compound in disease models (e.g., cancer cell apoptosis) .
- Metabolomics : LC-MS-based profiling to track metabolic pathway alterations (e.g., cholesterol biosynthesis) .
Table 2: Analytical Techniques for Mechanistic Studies
Technique | Application | Key Parameters |
---|---|---|
Surface Plasmon Resonance (SPR) | Binding kinetics | KD, Kon/Koff rates |
RNA-Seq | Transcriptomic profiling | Fold-change (log2) |
Molecular Dynamics Simulations | Conformational stability | RMSD (Å) |
Q. How can researchers ensure reproducibility in this compound studies?
Basic Research Focus
- Material Standardization : Use certified reference materials (e.g., Sigma-Aldrich) and document solvent lot numbers .
- Protocol Transparency : Publish full experimental details, including centrifugation speeds and incubation times .
- Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo .
Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects with other compounds?
Advanced Research Focus
- Isobolographic Analysis : Quantify synergy/additivity thresholds using CompuSyn software .
- Bliss Independence Model : Calculate expected vs. observed inhibition to identify synergistic interactions .
- ANOVA with Post Hoc Tests : Compare combination treatments against monotherapy groups (p<0.05 with Tukey correction) .
Q. How should researchers address gaps in this compound’s pharmacokinetic data?
Advanced Research Focus
- In Silico Modeling : Predict ADMET properties using SwissADME or ADMETLab .
- Rodent Studies : Conduct bioavailability assays with LC-MS quantification of plasma concentrations .
- Tissue Distribution : Radiolabel this compound (³H or ¹⁴C) for autoradiography in organ samples .
Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound research?
Basic Research Focus
Properties
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25-,26-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-HGKXYCPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317294 | |
Record name | (+)-Tirucallol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tirucallol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
514-46-5 | |
Record name | (+)-Tirucallol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirucallol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Tirucallol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tirucallol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 - 134.5 °C | |
Record name | Tirucallol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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